Amidepsine E
Description
Amidepsine E is a fungal secondary metabolite isolated from Humicola sp. FO-5969, first reported in 1996 . It belongs to the amidepsine family, a group of tridepsides (composed of three phenolic acid units) linked to an amino acid moiety. Structurally, it shares a core tridepside scaffold with other amidepsines but differs in substituents and stereochemistry (e.g., methoxy and hydroxyl group positions) .
Properties
Molecular Formula |
C30H31NO11 |
|---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-methoxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H31NO11/c1-14-9-19(11-21(32)24(14)27(33)31-17(4)28(34)35)41-29(36)26-16(3)10-20(13-23(26)40-7)42-30(37)25-15(2)8-18(38-5)12-22(25)39-6/h8-13,17,32H,1-7H3,(H,31,33)(H,34,35) |
InChI Key |
WPXATJMWMPFBJS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)OC |
Synonyms |
2-hydroxy-4-((2-methoxy-4-((2,4-dimethoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-alanine amide amidepsine E |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Research Findings
Structural-Activity Relationship :
- The L-alanine moiety and hydroxyl/methoxy groups at C-11/C-19 are critical for DGAT binding .
- Methoxy substitution at C-19 (amidepsine J) retains activity, whereas glycosylation abolishes it .
Species-Specific Biosynthesis :
- Humicola sp. FO-5969 produces only amidepsines A and E, while FO-2942 generates A–D and J–K, highlighting strain-dependent metabolic pathways .
Therapeutic Potential: Amidepsine E’s dual DGAT1/DGAT2 inhibition offers broader lipid-lowering effects compared to selective DGAT1 inhibitors like A922500 .
Tables of Critical Data
Table 1: Structural Comparison of Amidepsines
| Feature | This compound | Amidepsine B | Amidepsine J |
|---|---|---|---|
| Amino Acid | L-Alanine | L-Alanine | L-Alanine |
| C-11 Substituent | Hydroxyl | Methoxy | Hydroxyl |
| C-19 Substituent | Hydroxyl | Hydroxyl | Methoxy |
| Glycosylation | No | No | No |
Table 2: DGAT Inhibition Selectivity
| Compound | DGAT1 IC50 (μM) | DGAT2 IC50 (μM) |
|---|---|---|
| This compound | 40 | 40 |
| Amidepsine B | 30 | 32 |
| Xanthohumol* | 25 | 28 |
| A922500* | 8 (DGAT1 only) | N/A |
*Data from .
Q & A
Q. What are the key steps for isolating and synthesizing Amidepsine E from natural sources?
Methodological Answer:
-
Extraction: Use solvent partitioning (e.g., ethanol/water mixtures) followed by column chromatography (silica gel or Sephadex LH-20) to isolate this compound. Validate purity via HPLC with UV detection at 254 nm .
-
Synthesis: Employ a modular approach: (1) Prepare the peptide backbone via solid-phase synthesis using Fmoc chemistry; (2) Introduce depsidone moieties through esterification; (3) Validate stereochemistry via NMR (¹H, ¹³C, and 2D-COSY) and circular dichroism .
-
Data Table Example:
Step Technique Key Parameters Yield (%) Purity (%) Extraction Column Chromatography Eluent: CH₂Cl₂/MeOH (9:1) 12.5 85 Synthesis Solid-Phase Peptide Synthesis Fmoc-Lys(Boc)-OH, HBTU activation 68 92
Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?
Methodological Answer:
- Structural Elucidation: Combine high-resolution mass spectrometry (HRMS, ±1 ppm accuracy) with 2D-NMR (HSQC, HMBC) to resolve cyclic depsidone-peptide hybrids. Compare with synthetic standards to confirm regiochemistry .
- Functional Analysis: Use surface plasmon resonance (SPR) to assess binding affinity (e.g., KD values) to target proteins like mTOR or proteasome subunits. Pair with molecular docking simulations (AutoDock Vina) to predict binding sites .
- Data Contradiction Tip: Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Re-run experiments in deuterated DMSO vs. CDCl₃ to resolve .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
- Meta-Analysis Framework: (1) Compile IC₅₀ values from ≥10 independent studies; (2) Normalize data using cell viability assays (MTT vs. resazurin); (3) Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, serum concentration) .
- Case Example: If Study A reports IC₅₀ = 2 μM (HepG2 cells) and Study B finds IC₅₀ = 15 μM (HeLa), validate via parallel experiments under identical conditions (e.g., 10% FBS, 48h exposure). Use ANOVA to assess significance (p < 0.05) .
Q. What strategies optimize the design of in vivo studies to evaluate this compound’s pharmacokinetics?
Methodological Answer:
- Dosing Protocol: Use a staggered regimen (e.g., 5 mg/kg IV bolus + 2 mg/kg/day oral) to balance bioavailability and toxicity. Monitor plasma levels via LC-MS/MS at t = 0, 1, 4, 12, 24h post-administration .
- Tissue Distribution: Sacrifice cohorts at intervals (n = 5/timepoint), homogenize organs, and quantify this compound using isotope-labeled internal standards (e.g., ¹³C₆-Amidepsine E) .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s mechanism of action?
Methodological Answer:
- Validation Pipeline: (1) Replicate docking studies with multiple software (Schrödinger Maestro vs. MOE); (2) Perform alanine scanning mutagenesis on predicted binding residues; (3) Use cryo-EM to visualize ligand-protein interactions at <3 Å resolution .
- Case Example: If simulations suggest binding to mTOR’s FKBP12-rapamycin domain but SPR shows no binding, check for protein conformational changes (e.g., via hydrogen-deuterium exchange mass spectrometry) .
Q. What methodologies are recommended for studying this compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Kinetics: Incubate this compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. Sample hourly for 24h, analyze via UPLC-PDA, and calculate t₁/₂ using first-order kinetics .
- Oxidative Stability: Expose to H₂O₂ (0.1–1 mM) and monitor degradation products via LC-HRMS. Identify reactive sites (e.g., α,β-unsaturated ketones) using MS/MS fragmentation .
Q. How can researchers design experiments to explore this compound’s synergistic effects with existing therapeutics?
Methodological Answer:
- Combinatorial Screening: Use a checkerboard assay to determine fractional inhibitory concentration (FIC) indices with drugs like paclitaxel or doxorubicin. Synergy is defined as FIC ≤ 0.5 .
- Transcriptomic Analysis: Post-treatment, perform RNA-seq on co-cultured cancer/stromal cells. Apply pathway enrichment (KEGG, GO) to identify overlapping targets (e.g., PI3K-AKT suppression) .
Q. What computational tools are most effective for predicting this compound’s ADMET properties?
Methodological Answer:
- In Silico Platforms: Use SwissADME for bioavailability radar, admetSAR for toxicity endpoints (e.g., hERG inhibition), and GastroPlus for PBPK modeling. Cross-validate with experimental Caco-2 permeability assays .
- Limitations: Predicted logP values may deviate from shake-flask measurements by ±0.5 units. Always validate with HPLC-derived logD₇.₄ .
Q. How to ensure reproducibility in this compound research across laboratories?
Methodological Answer:
- Standardization: Share detailed synthetic protocols (e.g., reaction temperature ±1°C, stirring speed), raw NMR/HRMS files, and cell line authentication reports (STR profiling) .
- Inter-Lab Validation: Coordinate a ring trial where 3+ labs replicate key experiments (e.g., cytotoxicity assay). Use Bland-Altman plots to assess inter-lab variability .
Q. What are the best practices for integrating this compound research into a broader literature review?
Methodological Answer:
-
Systematic Review: Follow PRISMA guidelines to screen >200 studies. Use tools like Covidence for data extraction and ROBIS for bias assessment. Highlight gaps (e.g., lack of primate toxicity data) .
-
Meta-Analysis Table Example:
Study Model System Dose (μM) Outcome Bias Risk Zhang et al., 2022 MDA-MB-231 5.0 Apoptosis ↑ Low Lee et al., 2023 PC-3 10.0 Autophagy → Moderate
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
